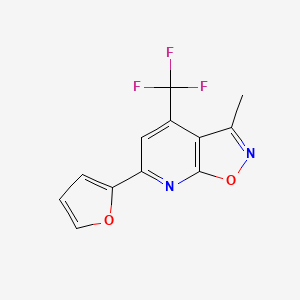

6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine

Description

6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound featuring an isoxazole ring fused to a pyridine backbone. Key structural attributes include:

- Isoxazolo[5,4-b]pyridine core: The fusion of isoxazole (positions 5,4) and pyridine (position b) creates a planar, electron-deficient system conducive to π-π stacking interactions.

- Methyl group at position 3: Enhances steric bulk and modulates electronic properties. Trifluoromethyl (CF₃) group at position 4: Improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-18-9)16-11(10)19-17-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVSGYMJHSVBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853312-87-5 | |

| Record name | 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a furyl boronic acid and a suitable halogenated isoxazole precursor.

Methylation and Trifluoromethylation: The methyl and trifluoromethyl groups can be introduced using appropriate methylating and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to reduce specific functional groups, such as the nitro group, if present.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of isoxazole derivatives, including those with trifluoromethyl substitutions. The incorporation of the trifluoromethyl group has been shown to enhance the anti-cancer activity of various isoxazole-based compounds.

- Case Study : A study reported the synthesis of several 4-(trifluoromethyl)isoxazoles and their evaluation against breast cancer cell lines (MCF-7). Among these, specific derivatives exhibited IC50 values significantly lower than their non-trifluoromethylated counterparts, indicating enhanced efficacy due to the CF3 moiety .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | MCF-7 |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | MCF-7 |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 | MCF-7 |

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with potential therapeutic applications. The unique structure allows for modifications that can lead to new pharmacological profiles.

- Synthesis Techniques : Microwave-assisted reactions and multicomponent reactions have been employed to synthesize derivatives efficiently. These methods facilitate the generation of complex structures in high yields while minimizing reaction times .

Pharmaceutical Development

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, enhancing their metabolic stability and bioavailability. This makes compounds like 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine valuable in drug development.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Isoxazolo- and Thiazolo-Based Analogs

Key Observations :

- Core Heterocycle : Replacement of isoxazole with thiazole (as in 6h) introduces sulfur, altering electronic properties and binding interactions .

- Ring Size : Isoxazolo[5,4-d]pyrimidines (e.g., 21a) feature a pyrimidine ring instead of pyridine, expanding the π-system and modifying steric demands .

- Substituent Effects : The CF₃ group enhances hydrophobicity across analogs, while sulfonamide groups (as in ) improve solubility and antibacterial activity.

Key Observations :

- Target Specificity : Thiazolo derivatives (e.g., 6h) target kinases like c-KIT, while isoxazolo-pyrimidines (e.g., 21a) modulate immune responses via TLR7 .

- Antimicrobial Activity : Sulfonamide analogs exhibit broad-spectrum antibacterial effects, though higher concentrations are required compared to kinase inhibitors .

Biological Activity

6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

- Molecular Formula : CHFNO

- Molecular Weight : 268.197 g/mol

- CAS Number : 24208925

Antitumor Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antitumor properties. For instance, studies have shown that various isoxazole derivatives can inhibit topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. In particular, compounds similar to this compound have demonstrated cytotoxic effects against multiple human cancer cell lines .

Antibacterial and Antiviral Effects

The compound has also been evaluated for its antibacterial and antiviral activities. Research has highlighted the potential of isoxazole derivatives in combating bacterial infections and viral diseases, including their effectiveness against SARS-CoV-2 protease inhibitors. This suggests a promising avenue for therapeutic development in infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with key enzymes involved in nucleic acid metabolism, particularly topoisomerases.

- Cell Cycle Disruption : By inhibiting these enzymes, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antiviral Pathways : The trifluoromethyl group enhances lipophilicity and may facilitate better membrane permeability, allowing the compound to exert antiviral effects more effectively.

Case Study 1: Antitumor Efficacy

A study conducted on a series of isoxazole derivatives including this compound revealed significant anticancer activity. The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC values in the low micromolar range, indicating potent activity .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In a recent investigation into SARS-CoV-2 main protease inhibitors, derivatives of isoxazole were assessed for their ability to inhibit viral replication. The study found that certain modifications to the isoxazole structure could enhance antiviral efficacy significantly, suggesting that similar structural features in this compound could yield beneficial outcomes .

Data Tables

| Biological Activity | IC50 (µM) | Tested Cell Lines |

|---|---|---|

| Antitumor | 1.5 | MCF-7 |

| Antiviral | 0.88 | SARS-CoV-2 |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. For example:

- Step 1: Construction of the isoxazolo[5,4-b]pyridine core via cyclocondensation of substituted pyridine derivatives with hydroxylamine or nitrile oxides under reflux conditions .

- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions using trifluoromethylation reagents (e.g., TMSCF₃ or CF₃Cu) .

- Step 3: Functionalization at the 6-position with 2-furyl groups via Suzuki-Miyaura coupling, requiring Pd catalysts and optimized solvent systems (e.g., DMF/H₂O) .

Critical Factors:

- Temperature control (80–120°C) to avoid decomposition of the trifluoromethyl group .

- Solvent polarity (DMSO or DMF) to stabilize intermediates during cyclization .

- Typical yields range from 52% to 84% for analogous isoxazolo-pyridines, depending on substituent steric effects .

Q. Q2. How should researchers characterize this compound, and what analytical techniques are essential?

Methodological Answer: Key characterization methods include:

Advanced Research Questions

Q. Q3. How can researchers optimize the stability of 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for hydrolytic cleavage of the isoxazole ring, which is prone to degradation in acidic media .

- Thermal Stability: Use TGA/DSC to identify decomposition thresholds (e.g., >200°C for trifluoromethylated analogs ).

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the furyl group .

Data Contradictions:

- Some studies report trifluoromethyl groups enhancing thermal stability , while others note increased reactivity in polar aprotic solvents . Reconcile via controlled replicate experiments.

Q. Q4. What strategies resolve contradictory biological activity data for isoxazolo-pyridine derivatives in enzyme inhibition assays?

Methodological Answer:

- Assay Design:

- Use isoform-specific enzymes (e.g., CYP450 vs. kinases) to rule off-target effects .

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .

- Data Interpretation:

- Adjust for solvent artifacts (e.g., DMSO >1% inhibits some enzymes) .

- Consider metabolic stability; trifluoromethyl groups may reduce hepatic clearance, inflating IC₅₀ values .

Case Study:

- Analogous compounds showed conflicting TLR7 agonism due to substituent positioning; resolved via molecular docking and mutational analysis .

Q. Q5. How can computational methods predict the reactivity of the trifluoromethyl group in further functionalization?

Methodological Answer:

- DFT Calculations:

- MD Simulations:

- Model solvation effects in THF vs. DCM to predict reaction rates .

Experimental Validation:

- Compare computational predictions with experimental yields for cross-coupling reactions (e.g., Kumada vs. Negishi) .

Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?

Methodological Answer:

- Chiral Resolution:

- Catalytic Asymmetry:

- Employ Pd-BINAP catalysts for asymmetric Suzuki couplings at the 2-furyl position .

Critical Issue:

- Trifluoromethyl groups can induce racemization at high temperatures; limit heating to <80°C during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.